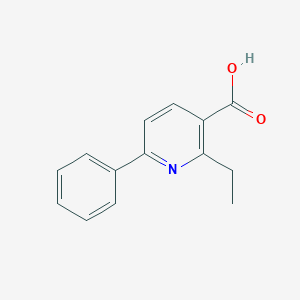![molecular formula C14H28N2O9Si B12827372 2-[2-[Bis(carboxymethyl)amino]ethyl-(3-trimethoxysilylpropyl)amino]acetic acid CAS No. 84127-79-7](/img/structure/B12827372.png)
2-[2-[Bis(carboxymethyl)amino]ethyl-(3-trimethoxysilylpropyl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-Trimethoxysilyl)propyl]ethylenediaminetriacetic acid: is a versatile organosilane compound that combines the properties of both silanes and chelating agents. This compound is known for its ability to form stable complexes with metal ions, making it useful in various applications, including surface modification, catalysis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-Trimethoxysilyl)propyl]ethylenediaminetriacetic acid typically involves the reaction of N-[(3-Trimethoxysilyl)propyl]ethylenediamine with triacetic acid. The reaction is carried out under controlled conditions, often involving the use of solvents and catalysts to facilitate the process. The resulting product is then purified through techniques such as crystallization or chromatography .
Industrial Production Methods: In industrial settings, the production of N-[(3-Trimethoxysilyl)propyl]ethylenediaminetriacetic acid may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps in optimizing the reaction conditions and minimizing impurities .
Analyse Des Réactions Chimiques
Types of Reactions: N-[(3-Trimethoxysilyl)propyl]ethylenediaminetriacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The trimethoxysilyl group can react with nucleophiles, leading to the formation of new bonds.
Complexation Reactions: The ethylenediaminetriacetic acid moiety can form stable complexes with metal ions, which is useful in applications such as metal ion sequestration and catalysis.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions with the use of solvents like ethanol or methanol.
Complexation Reactions: Metal salts such as copper(II) sulfate or nickel(II) chloride are used to form complexes with the compound.
Major Products Formed:
Substitution Reactions: The major products are typically substituted silanes with various functional groups.
Complexation Reactions: The major products are metal complexes that can be used in catalysis or as materials for various applications.
Applications De Recherche Scientifique
N-[(3-Trimethoxysilyl)propyl]ethylenediaminetriacetic acid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-[(3-Trimethoxysilyl)propyl]ethylenediaminetriacetic acid involves its ability to form stable complexes with metal ions. The ethylenediaminetriacetic acid moiety acts as a chelating agent, binding to metal ions through multiple coordination sites. This results in the formation of stable, water-soluble complexes that can be used in various applications. The trimethoxysilyl group allows the compound to react with surfaces, forming covalent bonds and enhancing the properties of the materials .
Comparaison Avec Des Composés Similaires
- N-[(3-Trimethoxysilyl)propyl]ethylenediamine
- N-[(3-Trimethoxysilyl)propyl]diethylenetriamine
- (3-Aminopropyl)trimethoxysilane
- (3-Glycidyloxypropyl)trimethoxysilane
Comparison: N-[(3-Trimethoxysilyl)propyl]ethylenediaminetriacetic acid is unique due to its combination of silane and chelating properties. While similar compounds like N-[(3-Trimethoxysilyl)propyl]ethylenediamine and (3-Aminopropyl)trimethoxysilane also possess silane functionalities, they lack the chelating ability provided by the ethylenediaminetriacetic acid moiety. This makes N-[(3-Trimethoxysilyl)propyl]ethylenediaminetriacetic acid particularly valuable in applications requiring both surface modification and metal ion complexation .
Propriétés
Numéro CAS |
84127-79-7 |
|---|---|
Formule moléculaire |
C14H28N2O9Si |
Poids moléculaire |
396.47 g/mol |
Nom IUPAC |
2-[2-[bis(carboxymethyl)amino]ethyl-(3-trimethoxysilylpropyl)amino]acetic acid |
InChI |
InChI=1S/C14H28N2O9Si/c1-23-26(24-2,25-3)8-4-5-15(9-12(17)18)6-7-16(10-13(19)20)11-14(21)22/h4-11H2,1-3H3,(H,17,18)(H,19,20)(H,21,22) |
Clé InChI |
MBEOQKABICERCN-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12827301.png)
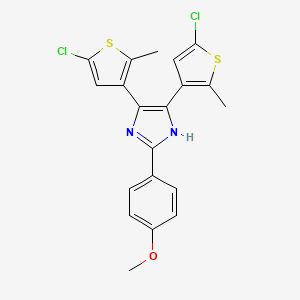
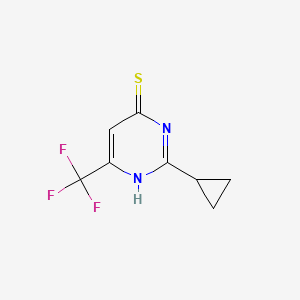
![1-[(1S,2S)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12827320.png)
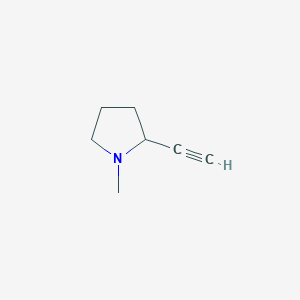
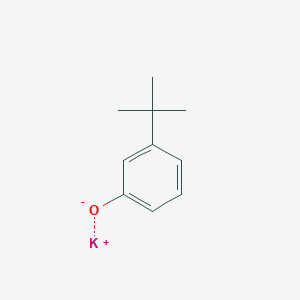
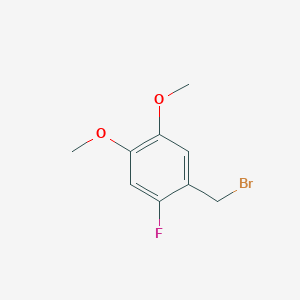
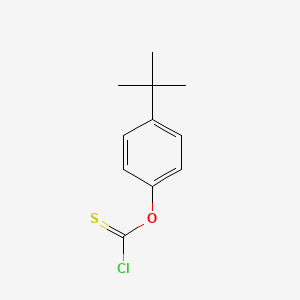
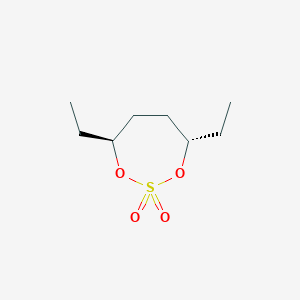
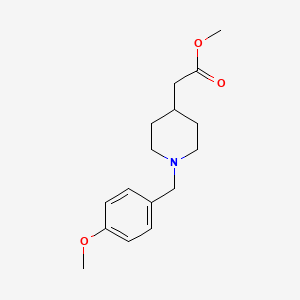
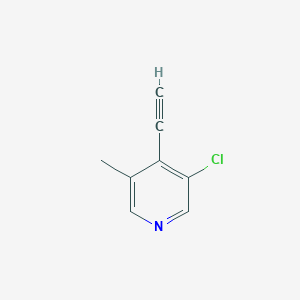

![4',5'-Dibromo-Spiro[9H-fluorene-9,9'-[9H]xanthene]](/img/structure/B12827373.png)
